KAT Inhibitor Application: 6-Substitution Enables Fused Thiadiazine Pharmacophore Formation
2-(1H-Indazol-6-yl)ethanamine is explicitly disclosed as a building block for preparing benzothiadiazine derivatives that inhibit one or more MYST-family KATs (TIP60, KAT6B, MOZ, HBO1, MOF) [1]. The 6-aminoethyl substituent provides the primary amine required for cyclization into the fused [1,2,4]thiadiazine core. This application is not claimed for the 5-substituted or N-1-substituted regioisomers in the same patent family. The utility is demonstrated through exemplified compounds (e.g., Formula I derivatives) that exhibit KAT inhibitory activity, though specific IC50 values for the building block itself are not reported; it is the downstream elaborated molecules that show potency against the target class.
| Evidence Dimension | Reported synthetic utility for KAT inhibitor scaffold elaboration |
|---|---|
| Target Compound Data | Explicitly listed as a key intermediate for preparing benzothiadiazine KAT inhibitors targeting MYST family members (TIP60, KAT6B, MOZ, HBO1, MOF) [1] |
| Comparator Or Baseline | 5-substituted aminoethyl indazoles and N-1-substituted indazole ethanamines are not described for this specific thiadiazine-fused scaffold in the Morrow et al. patent [1] |
| Quantified Difference | Not quantifiable as a numerical fold-difference; differentiation is binary (reported vs. not reported for this application) |
| Conditions | Patent disclosure of fused [1,2,4]thiadiazine derivative synthesis; PCT Int. Appl. WO20210380548 [1] |
Why This Matters
For procurement decisions in epigenetic inhibitor programs, selecting the building block explicitly validated in the patent literature for the target scaffold reduces synthetic risk and aligns with the disclosed pharmacophore geometry.
- [1] Morrow, B.J. et al. Fused [1,2,4]Thiadiazine Derivatives Which Act as KAT Inhibitors of the MYST Family. PCT Int. Appl. WO20210380548, 2019. View Source
